5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)-
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Overview
Description
5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- is an organic compound with the molecular formula C8H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and protection steps to obtain the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
3-Hexanol, 2,5-dimethyl-: Another chiral alcohol with similar structural features.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: A related compound with a furan ring structure.
Uniqueness
5-Hexenal, 3-hydroxy-2,2-dimethyl-, (3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
864514-23-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2,2-dimethylhex-5-enal |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(10)8(2,3)6-9/h4,6-7,10H,1,5H2,2-3H3/t7-/m1/s1 |
InChI Key |
RNKCFYDBRKOGOC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C=O)[C@@H](CC=C)O |
Canonical SMILES |
CC(C)(C=O)C(CC=C)O |
Origin of Product |
United States |
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